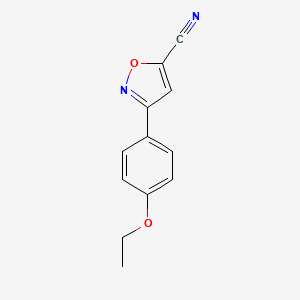

3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-1,2-oxazole-5-carbonitrile |

InChI |

InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,2H2,1H3 |

InChI Key |

DETPOFCJFACYPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 4 Ethoxyphenyl Isoxazole 5 Carbonitrile

Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to several transformations, including ring-opening and rearrangement reactions. These reactions are valuable for converting the isoxazole core into other functionalized structures.

Ring-Opening Reactions

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened products. A common method for isoxazole ring opening is reductive cleavage. While specific studies on 3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile are not extensively documented, analogous 3,5-disubstituted isoxazoles are known to undergo reductive ring-opening to yield β-enaminones. mdpi.com This transformation is often achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. mdpi.com

Another approach to ring-opening involves photochemical reactions. Irradiation of isoxazoles can lead to homolytic cleavage of the N-O bond, forming a diradical intermediate that can then undergo further reactions to yield ring-opened products. nih.gov

Rearrangement Reactions

Reactions Involving the Nitrile Group (–CN)

The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for chemical reactivity, participating in hydrolysis, amidation, and various nucleophilic addition reactions.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to an amide under acidic or basic conditions. The reaction typically proceeds through the formation of an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid. While specific hydrolysis of this compound is not detailed in available literature, the general mechanism for nitrile hydrolysis is well-established.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents and Conditions | Product |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | Carboxylic Acid |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Carboxylate Salt |

| Partial Hydrolysis | Controlled acidic or basic conditions | Amide |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. A prominent example is the reaction with Grignard reagents. The addition of a Grignard reagent to the nitrile forms an imine intermediate, which upon acidic workup, yields a ketone. This reaction provides a valuable method for the synthesis of ketones with a new carbon-carbon bond. The reactivity of Grignard reagents with isoxazole-dicarboxylate esters has been shown to be regioselective, with the addition occurring preferentially at the C-5 position, influenced by the complexing ability of the isoxazole oxygen atom. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Ethoxyphenyl Moiety

The 4-ethoxyphenyl group attached to the isoxazole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating nature of the ethoxy group and the presence of the isoxazole ring.

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the ethoxy group (positions 3 and 5 of the phenyl ring). The isoxazole ring itself can influence the reactivity of the attached phenyl ring.

While specific examples of electrophilic or nucleophilic aromatic substitution on this compound are not well-documented, studies on similar 3-aryl-isoxazole systems provide insights. For instance, the synthesis of various 3,5-diaryl-isoxazole-4-carbonitriles, where one of the aryl groups is a 4-methoxyphenyl (B3050149) group, has been reported. researchgate.net These studies, however, focus on the construction of the isoxazole ring rather than subsequent substitutions on the phenyl ring.

Functionalization and Derivatization Strategies for Structural Analogues

The chemical landscape of this compound analogues is broadened through various synthetic transformations. The inherent reactivity of the isoxazole ring system, combined with the functional handles provided by the ethoxyphenyl and carbonitrile groups, presents multiple avenues for derivatization. Strategies often focus on either building the isoxazole ring with pre-functionalized precursors or modifying a pre-formed isoxazole core.

A primary strategy for creating structural analogues involves the synthesis of the isoxazole ring with diverse substituents at its 3, 4, and 5-positions. The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a cornerstone method for constructing the isoxazole ring. researchgate.net This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne or alkene.

For instance, in the synthesis of related 3,5-diaryl-isoxazole-4-carbonitriles, nitrile oxides are generated from various aromatic aldoximes and reacted with a propiolonitrile derivative. This methodology allows for the systematic introduction of different aryl groups at the 3-position of the isoxazole ring, demonstrating a viable pathway for synthesizing analogues of this compound with varied electronic and steric properties. The reaction of 3-(4-methoxyphenyl)propiolonitrile with different aromatic aldoximes in the presence of Chloramine-T showcases the versatility of this approach.

| Entry | Aromatic Aldoxime Precursor | Resulting 3-Aryl Substituent |

| 1 | 4-Methoxybenzaldehyde oxime | 4-Methoxyphenyl |

| 2 | 4-Chlorobenzaldehyde oxime | 4-Chlorophenyl |

| 3 | 4-Fluorobenzaldehyde oxime | 4-Fluorophenyl |

| 4 | 4-Nitrobenzaldehyde oxime | 4-Nitrophenyl |

Further functionalization can be achieved through transition-metal-catalyzed cross-coupling reactions on a pre-formed, halogenated isoxazole core. nih.govresearchgate.net Techniques such as Suzuki-Miyaura, Sonogashira, and Heck couplings enable the introduction of a wide range of aryl, alkynyl, and vinyl substituents, respectively, at specific positions of the isoxazole ring, provided a suitable halo-isoxazole intermediate is available. nih.govresearchgate.net This highlights the potential for late-stage diversification of the core structure.

Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic properties. ijariit.commdpi.com The isoxazole scaffold serves as a versatile building block for the design of such hybrids.

One common approach is the use of 1,3-dipolar cycloaddition to link an isoxazole ring to another heterocyclic system. For example, novel flavone-isoxazole derivatives have been synthesized by reacting an alkyne-tethered 3-hydroxy flavone (B191248) with in-situ generated nitrile oxides. asianpubs.org This method effectively fuses the isoxazole moiety with the flavone core, creating a complex hybrid structure. Similarly, indole-isoxazole hybrids have been prepared by reacting a propargylated indole-oxadiazole intermediate with various nitrile oxides in a copper(I)-catalyzed reaction. nih.gov

Another strategy involves synthesizing the isoxazole ring as part of a larger, fused system or linking it through a flexible chain. Research has demonstrated the synthesis of various hybrid structures, including:

Isoxazole-β-lactam hybrids : Synthesized via a regioselective 1,3-dipolar cycloaddition of nitrile oxides to 3-propargyloxy-β-lactams. tandfonline.com

Benzofuran-isoxazole hybrids : Prepared through the reaction of benzofuran-containing chalcones with hydroxylamine (B1172632), forming a dihydroisoxazole (B8533529) ring linked to the benzofuran (B130515) core.

Isoxazole-1,2,4-oxadiazole hybrids : These are constructed by reacting ethyl-3-phenyl isoxazole-5-carboxylates with amide oximes to form the 1,2,4-oxadiazole (B8745197) ring attached to the C5 position of the isoxazole. ijpcsonline.com

These examples underscore the chemical tractability of the isoxazole core in generating complex molecular architectures.

| Hybrid Scaffold Type | Precursor 1 | Precursor 2 | Linkage Strategy |

| Flavone-Isoxazole | Alkyne-tethered 3-hydroxy flavone | Aromatic aldoxime (for nitrile oxide) | 1,3-Dipolar cycloaddition |

| Indole-Oxadiazole-Isoxazole | Propargylated indole-oxadiazole | Aromatic aldoxime (for nitrile oxide) | Cu(I)-catalyzed 1,3-dipolar cycloaddition |

| Benzofuran-Isoxazole | Benzofuran chalcone | Hydroxylamine hydrochloride | Cyclocondensation |

| Isoxazole-1,2,4-Oxadiazole | Isoxazole-5-carboxylate | Amide oxime | Condensation/Cyclization |

| Isoxazole-β-lactam | 3-Propargyloxy-β-lactam | Aromatic aldoxime (for nitrile oxide) | 1,3-Dipolar cycloaddition |

Spectroscopic and Advanced Structural Elucidation of Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isoxazole (B147169) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques establish connectivity within the molecule.

¹H NMR spectroscopy is particularly effective for distinguishing between 3,5-disubstituted isoxazole isomers. The chemical shift of the proton at the C-4 position of the isoxazole ring is highly sensitive to the electronic nature of the substituents at positions 3 and 5. researchgate.netunifi.it

In the case of 3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile, the isoxazole C4-H proton is flanked by the carbon bearing the ethoxyphenyl group (C3) and the carbon bearing the electron-withdrawing carbonitrile group (C5). The electronic effect of a substituent is most significant when it is directly connected to the C4-H through the π-system of the ring, which occurs at the 5-position. unifi.it The strongly electron-withdrawing nature of the carbonitrile group at C5 is expected to cause significant deshielding of the C4-H proton, shifting its resonance downfield. researchgate.net

For the analogous compound 3-(4-ethoxyphenyl)-5-phenylisoxazole, the C4-H proton appears as a singlet at approximately δ 6.77 ppm. rsc.org In other 3-aryl-5-phenyl isoxazoles, this proton signal is typically observed in the range of δ 6.80-6.91 ppm. rsc.org Replacing the phenyl group at C5 with a more strongly electron-withdrawing nitrile group would be expected to shift this C4-H signal further downfield. For instance, the C4-H proton in 3-(4-nitrophenyl)-5-phenylisoxazole, which has a strong electron-withdrawing group at C3, appears at δ 6.91 ppm. rsc.org Therefore, the C4-H proton of this compound is predicted to have a chemical shift greater than δ 7.0 ppm.

The protons of the 4-ethoxyphenyl group are expected to show characteristic signals: a triplet for the methyl (-CH₃) protons, a quartet for the methylene (B1212753) (-OCH₂-) protons, and a pair of doublets for the aromatic protons, typical of a 1,4-disubstituted benzene (B151609) ring. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds such as 3-(4-ethoxyphenyl)-5-phenylisoxazole. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole C4-H | > 7.0 | Singlet (s) |

| Aromatic H (ortho to OEt) | ~ 7.00 | Doublet (d) |

| Aromatic H (ortho to Isoxazole) | ~ 7.80 | Doublet (d) |

| -OCH₂CH₃ | ~ 4.10 | Quartet (q) |

| -OCH₂CH₃ | ~ 1.45 | Triplet (t) |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are diagnostic and confirm the substitution pattern. researchgate.net

For 3,5-disubstituted isoxazoles, the C3 and C5 carbons typically resonate at approximately δ 160-163 ppm and δ 170 ppm, respectively. rsc.org The C4 carbon signal appears much further upfield, generally in the range of δ 97-101 ppm. rsc.orgwpmucdn.com The presence of the electron-withdrawing carbonitrile group at C5 is expected to influence the chemical shift of C5, potentially shifting it from the typical δ ~170 ppm region. The carbon of the nitrile group (C≡N) itself has a characteristic chemical shift in the range of δ 115-120 ppm.

In the related structure 3-(4-ethoxyphenyl)-5-phenylisoxazole, the key carbon resonances are observed at δ 162.5 (C3), 97.2 (C4), and 170.0 (C5). rsc.org The ethoxyphenyl group shows signals at δ 160.3 (C-O), 128.1 (CH ortho to isoxazole), 114.7 (CH ortho to OEt), 63.5 (-OCH₂), and 14.7 (-CH₃). rsc.org The structure of this compound would be confirmed by the presence of a signal for the nitrile carbon and the absence of signals corresponding to a C5-phenyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Isoxazole) | ~ 162 |

| C4 (Isoxazole) | ~ 100-105 |

| C5 (Isoxazole) | ~ 155-160 |

| C≡N | ~ 115 |

| C-OEt (Aromatic) | ~ 161 |

| C-Isoxazole (Aromatic) | ~ 121 |

| CH (Aromatic) | ~ 129, 115 |

| -OCH₂CH₃ | ~ 64 |

| -OCH₂CH₃ | ~ 15 |

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, providing definitive structural proof. researchgate.net

An HSQC experiment would show direct one-bond correlations between each proton and the carbon to which it is attached. For example, it would correlate the isoxazole C4-H proton signal with the C4 carbon signal. researchgate.net

An HMBC experiment reveals longer-range (typically 2-3 bond) correlations. Key HMBC correlations for confirming the structure of this compound would include:

Correlation between the aromatic protons ortho to the isoxazole ring and the C3 carbon of the isoxazole ring.

Correlation between the isoxazole C4-H proton and both the C3 and C5 carbons of the isoxazole ring.

Correlation between the isoxazole C4-H proton and the nitrile carbon (C≡N), confirming the attachment of the nitrile group at the C5 position.

These correlations would unambiguously map out the molecular structure and confirm the substitution pattern on the isoxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. rjpbcs.com For this compound (C₁₂H₁₀N₂O₂), the expected exact mass can be calculated and observed as the molecular ion peak (M⁺·) in high-resolution mass spectrometry (HRMS).

The fragmentation of isoxazole rings is well-documented. A common pathway involves the cleavage of the weak N-O bond, followed by rearrangements. uni-saarland.de The fragmentation of the molecular ion can proceed through several pathways:

Cleavage of the Isoxazole Ring: The ring can cleave to produce characteristic fragments. A primary fragmentation may involve the loss of the ethoxyphenyl or nitrile moieties.

Loss of Neutrals: Loss of small, stable neutral molecules like CO, HCN, or ethylene (B1197577) (from the ethoxy group) is common. sapub.org

Aromatic Ring Fragmentation: The ethoxyphenyl group can fragment, for instance, by losing an ethyl radical (·CH₂CH₃) to form a phenoxy cation.

A plausible fragmentation pathway would involve the initial formation of the molecular ion, followed by cleavage of the isoxazole ring to yield ions corresponding to the ethoxyphenyl nitrile and other fragments. The benzoyl cation derived from the ethoxyphenyl group is also a commonly observed fragment in related structures. whitman.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| 214 | [M]⁺· (Molecular Ion) |

| 186 | [M - CO]⁺· or [M - C₂H₄]⁺· |

| 147 | [HOC₆H₄C≡N]⁺· |

| 135 | [EtOC₆H₅CO]⁺ |

| 107 | [EtOC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rjpbcs.com The IR spectrum of this compound is expected to show several distinct absorption bands.

The most characteristic band would be from the stretching vibration of the carbonitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the region of 2260–2210 cm⁻¹. vscht.cz

Other key absorptions include:

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹. rjpbcs.com

Aliphatic C-H Stretch: Bands from the ethoxy group appearing just below 3000 cm⁻¹. rjpbcs.com

C=C and C=N Stretching: Vibrations from the aromatic and isoxazole rings in the 1610–1450 cm⁻¹ region. rjpbcs.comrjpbcs.com

C-O Stretching: Strong bands corresponding to the aryl-alkyl ether of the ethoxy group, typically appearing in the 1270–1230 cm⁻¹ (asymmetric) and 1050–1000 cm⁻¹ (symmetric) regions.

N-O Stretching: A band associated with the isoxazole ring, often observed around 1400 cm⁻¹. rjpbcs.com

Table 4: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium |

| C≡N Stretch (Nitrile) | 2260 - 2210 | Medium, Sharp |

| C=C / C=N Stretch (Aromatic/Isoxazole) | 1610 - 1450 | Medium to Strong |

| N-O Stretch (Isoxazole) | ~ 1400 | Medium |

| Asymmetric C-O-C Stretch (Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1050 - 1000 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The isoxazole ring is an aromatic, planar five-membered heterocycle. In 3,5-disubstituted isoxazoles, the attached aryl groups are often twisted out of the plane of the isoxazole ring to minimize steric hindrance. The dihedral angle between the phenyl ring at C3 and the isoxazole ring would be a key conformational parameter. researchgate.net

The bond lengths within the isoxazole ring are expected to be intermediate between single and double bonds, consistent with its aromatic character. The geometry around the carbonitrile group is linear (C-C≡N angle of ~180°). The ethoxy group would likely be oriented to lie roughly in the plane of the phenyl ring to maximize conjugation of the oxygen lone pairs with the aromatic system. Intermolecular interactions, such as π-stacking or weak hydrogen bonds involving the nitrile nitrogen or ether oxygen, would dictate the crystal packing arrangement.

Table 5: Typical Bond Lengths and Angles for a 3-Aryl-Isoxazole Moiety Data derived from published crystal structures of similar isoxazole derivatives.

| Bond/Angle | Typical Value |

| O1-N2 Bond Length | ~ 1.43 Å |

| N2-C3 Bond Length | ~ 1.32 Å |

| C3-C4 Bond Length | ~ 1.42 Å |

| C4-C5 Bond Length | ~ 1.36 Å |

| C5-O1 Bond Length | ~ 1.34 Å |

| C3-N2-O1 Angle | ~ 109° |

| C5-O1-N2 Angle | ~ 106° |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the electronic spectrum is primarily governed by the chromophoric systems of the phenyl ring, the isoxazole moiety, and the electronic interplay between the electron-donating ethoxy group and the electron-withdrawing nitrile group. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals.

Detailed experimental UV-Visible spectral data for this compound is not extensively available in the public domain. However, the electronic absorption characteristics can be inferred from the analysis of its constituent parts and studies on analogous isoxazole derivatives. The spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions.

The primary electronic transitions anticipated for this compound are associated with the π-electron systems of the aromatic and heteroaromatic rings. The extended conjugation between the 4-ethoxyphenyl group and the isoxazole-5-carbonitrile (B1279201) moiety is expected to result in bathochromic (red) shifts of the absorption maxima compared to the individual, unconjugated chromophores. The electron-donating nature of the ethoxy group (-OEt) on the phenyl ring increases the electron density of the aromatic system, which in turn affects the energy of the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing nature of the carbonitrile group (-CN) lowers the energy of the lowest unoccupied molecular orbital (LUMO). This donor-acceptor substitution pattern typically leads to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths.

Theoretical studies on similar isoxazole derivatives often employ computational methods such as Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra. These studies help in assigning the observed absorption bands to specific electronic transitions, such as those originating from the HOMO to the LUMO or other higher energy unoccupied orbitals. For molecules with similar donor-acceptor frameworks, the lowest energy absorption band is generally attributed to an intramolecular charge transfer (ICT) transition, from the electron-rich ethoxyphenyl moiety to the electron-deficient isoxazole-5-carbonitrile portion of the molecule.

The expected electronic transitions and the factors influencing them are summarized in the table below.

| Type of Transition | Involved Orbitals | Contributing Moieties | Expected Wavelength Region | Influencing Factors |

| π → π | π (bonding) → π (anti-bonding) | Phenyl ring, Isoxazole ring | 200-400 nm | Extended conjugation, Substituent effects (ethoxy and nitrile groups) |

| n → π | n (non-bonding) → π (anti-bonding) | Nitrogen and Oxygen heteroatoms in the isoxazole ring | > 300 nm (often weak) | Solvent polarity |

| Intramolecular Charge Transfer (ICT) | HOMO → LUMO | Ethoxyphenyl group (donor) to Isoxazole-carbonitrile (acceptor) | Longer wavelength region of the spectrum | Solvent polarity, Strength of donor and acceptor groups |

It is important to note that the solvent in which the spectrum is recorded can significantly influence the position and intensity of the absorption bands. Polar solvents may stabilize the charge-separated excited state in ICT transitions, often leading to a red shift in the absorption maximum.

Computational and Theoretical Investigations of 3 4 Ethoxyphenyl Isoxazole 5 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies have been instrumental in understanding the fundamental properties of 3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile at the molecular level. These studies employ sophisticated computational models to predict and analyze various aspects of the molecule's behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of isoxazole (B147169) derivatives. This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for the study of medium-sized organic molecules like this compound.

DFT calculations, often utilizing the B3LYP functional combined with a 6-31G basis set, have been employed to determine the optimized molecular geometry of this compound. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. The electronic structure is also elucidated, offering a map of electron distribution and molecular orbital energies.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (isoxazole) | 1.36 Å |

| N-O (isoxazole) | 1.42 Å | |

| C=N (isoxazole) | 1.31 Å | |

| C≡N (nitrile) | 1.16 Å | |

| Bond Angle | C-O-N (isoxazole) | 108.5° |

| O-N-C (isoxazole) | 109.2° |

Note: The data in this table is illustrative and based on typical values for similar structures as specific data for this exact compound is not publicly available.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich ethoxyphenyl group, while the LUMO is centered on the electron-withdrawing isoxazole-5-carbonitrile (B1279201) moiety.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

Note: The data in this table is illustrative and based on typical values for similar structures as specific data for this exact compound is not publicly available.

Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface typically shows negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the nitrile group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms.

By analyzing the FMOs and MEP surfaces, the reactivity and selectivity of this compound in various chemical reactions can be predicted. The localization of the HOMO and LUMO provides insights into the molecule's behavior as an electron donor or acceptor. This information is valuable for designing synthetic pathways and understanding reaction mechanisms involving this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum are calculated to identify characteristic functional groups. For instance, the C≡N stretching frequency of the nitrile group and the C=N stretching of the isoxazole ring are prominent and can be accurately predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the compound's chromophores and its behavior in the presence of light.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| 13C NMR | C≡N | ~115 ppm |

| C5 (isoxazole) | ~150 ppm | |

| IR | ν(C≡N) | ~2240 cm-1 |

| ν(C=N) | ~1610 cm-1 |

Note: The data in this table is illustrative and based on typical values for similar structures as specific data for this exact compound is not publicly available.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the behavior of chemical compounds at a molecular level. These techniques are frequently employed to predict interactions with biological targets, understand conformational dynamics, and guide the development of new molecules with desired properties.

Molecular Docking Studies (Non-Clinical Targets)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No molecular docking studies specifically investigating the binding of this compound to non-clinical targets have been identified in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems. These simulations can reveal information about the conformational changes, stability, and interaction dynamics of a molecule. A search of the available literature did not yield any specific molecular dynamics simulation studies for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Context)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. No non-clinical QSAR models specifically developed for or including this compound were found in the public scientific record.

Mechanistic Insights from Computational Data

Computational data can provide valuable mechanistic insights into how a molecule exerts its effects. This can include identifying key interactions with a target, understanding the energetic landscape of binding, or elucidating the mechanism of action at a molecular level. In the absence of specific computational studies for this compound, no such mechanistic insights can be detailed.

Exploration of Non Clinical Applications of Isoxazole Carbonitriles

Agrochemical Applications

The versatility of the isoxazole (B147169) ring, combined with the reactivity of the carbonitrile group, has made isoxazole carbonitriles and related compounds promising candidates for the development of new agrochemicals. Research has focused on their potential as herbicides, fungicides, insecticides, and herbicide safeners.

While direct studies on the herbicidal activity of 3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile are not extensively documented in publicly available research, the broader class of isoxazole derivatives has demonstrated significant herbicidal potential. A notable mechanism of action for some herbicidal compounds is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). unl.eduucanr.edu PPO is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) and heme in plants. unl.eduucanr.edu Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and membrane damage, leading to cell leakage, necrosis, and ultimately, the death of the plant. unl.eduucanr.edu

Several isoxazole-containing compounds have been investigated as PPO inhibitors. For instance, novel N-isoxazolinylphenyltriazinones have been synthesized and shown to be potent PPO inhibitors with strong herbicidal activity against a broad spectrum of weeds. nih.gov Similarly, 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides have exhibited significant pre-emergent and post-emergent herbicidal activity. consensus.app These findings suggest that the isoxazole scaffold can be effectively utilized to design new PPO-inhibiting herbicides.

The structural features of these active isoxazole derivatives provide insights into the potential of related compounds, including this compound, as herbicides. The following table summarizes the herbicidal activity of some isoxazole derivatives, highlighting their efficacy against various weed species.

| Compound Class | Target Weeds | Application | Observed Effect |

| N-isoxazolinylphenyltriazinones | Broad-spectrum weeds | Post-emergence | Strong PPO inhibition, excellent weed control |

| 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Broadleaf and narrowleaf weeds | Pre- and post-emergence | Significant herbicidal activity |

| N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti, Echinochloa crusgalli | Post-emergence | Growth inhibition and bleaching symptoms |

The isoxazole moiety is a well-established pharmacophore in the development of antifungal agents. Various isoxazole derivatives have demonstrated efficacy against a range of plant-pathogenic fungi. For example, a series of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles were synthesized and showed high activity against Aspergillus niger and Candida albicans, and moderate activity against Fusarium oxysporium. researchgate.net The presence of halogen substituents on the aromatic ring was found to enhance the antifungal activity. researchgate.net

Another study on 4,5-dihydro-7H-pyrano[3,4-c]isoxazole derivatives reported significant and selective fungicidal effects on wheat leaf rust and barley powdery mildew. nih.gov These findings underscore the potential of the isoxazole ring system in designing novel fungicides for crop protection. The fungicidal activity of representative isoxazole derivatives is presented in the table below.

| Compound/Derivative | Fungal Species | Activity Level |

| 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles | Aspergillus niger, Candida albicans | High |

| 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles | Fusarium oxysporium | Moderate |

| 4,5-Dihydro-7H-pyrano[3,4-c]isoxazole derivatives | Wheat leaf rust, Barley powdery mildew | Significant and selective |

| 3-Chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one | Fusarium oxysporum | >50% growth inhibition |

Isoxazole-containing compounds have also been explored for their insecticidal and acaricidal properties. The insect gamma-aminobutyric acid (GABA) receptor is a key target for many insecticides. nih.govresearchgate.net Research on 4,5-disubstituted 3-isoxazolols, which are structurally related to the isoxazole core, demonstrated that these compounds can act as competitive antagonists of housefly GABA receptors, leading to moderate insecticidal activity. nih.govresearchgate.net

In the realm of acaricides, which are pesticides that target mites, certain oxazoline (B21484) derivatives containing an ether moiety have shown excellent activity against both the larvae and eggs of Tetranychus cinnabarinus. nih.gov While these are not isoxazoles, the structural similarity of the five-membered heterocyclic ring suggests that isoxazole derivatives could also be investigated for such activity. Furthermore, a study on isoxazole and pyrazole (B372694) derivatives of bisdemethoxycurcumin (B1667434) reported their potential as acaricidal agents. The following table provides a summary of the insecticidal and acaricidal activities of some isoxazole and related derivatives.

| Compound Class | Target Pest | Mechanism of Action (if known) | Activity |

| 4,5-Disubstituted 3-isoxazolols | Housefly | Competitive antagonism of GABA receptors | Moderate insecticidal |

| Oxazolines with ether moieties | Tetranychus cinnabarinus (Mite) | Not specified | Excellent larvicidal and ovicidal |

| Isoxazole derivatives of bisdemethoxycurcumin | Mites | Not specified | Acaricidal activity |

Herbicide safeners are chemical agents used in combination with herbicides to protect crops from injury without affecting the herbicide's efficacy against target weeds. Substituted phenyl isoxazole derivatives have emerged as a promising class of compounds for this application. A study focused on the design and synthesis of such analogues found that they provided varying degrees of protection to corn against injury induced by the herbicide acetochlor. nih.gov The safening effect was attributed to an increase in the corn's growth recovery, glutathione (B108866) content, and glutathione S-transferase activity, which are key components of the plant's detoxification system. nih.gov

Another research effort led to the development of novel substituted oxazole (B20620) isoxazole carboxamides that displayed remarkable protection against the herbicide chlorsulfuron. nih.gov Molecular docking simulations suggested that these compounds could compete with the herbicide in the active site of acetolactate synthase, thereby protecting the crop. nih.gov These studies highlight the significant potential of the isoxazole scaffold in the development of effective herbicide safeners.

| Isoxazole Derivative Class | Herbicide | Crop | Protective Mechanism |

| Substituted phenyl isoxazole analogues | Acetochlor | Corn | Increased glutathione and glutathione S-transferase activity |

| Substituted oxazole isoxazole carboxamides | Chlorsulfuron | Not specified | Competition with herbicide at the active site of acetolactate synthase |

Material Science Applications

The unique electronic and structural properties of the isoxazole ring make it an interesting building block for the development of novel materials. While the application of this compound in material science is not yet documented, related isoxazole compounds have shown promise in specific areas.

Research into isoxazolyl-derived 1,4-dihydroazolo[5,1-c]triazines has revealed their potential as new fluorescent dyes. mdpi.com These compounds exhibit emission maxima in the blue-green region of the visible spectrum, with varying quantum yields. mdpi.com The study of their photophysical characteristics in different solvents indicated a relationship between the compound's structure and its interaction with the solvent, a property that can be exploited in the design of sensor materials. Although not strictly photochromic (a reversible change in color upon exposure to light), the fluorescent properties of these isoxazole-containing materials are of significant interest in the development of optical materials and fluorescent probes. Further research is needed to explore the potential of this compound and its derivatives in this field.

Electrochemical Probes

No studies have been identified that investigate the use of this compound as an electrochemical probe. Research into other isoxazole derivatives has explored their electrochemical properties, but this specific compound has not been a subject of such analysis in the available literature.

Optoelectronic Properties (e.g., Dye-Sensitized Solar Cells, Liquid Crystals)

There is no available research on the optoelectronic properties of this compound. The potential application of this compound in technologies such as dye-sensitized solar cells or liquid crystals has not been explored in any published studies.

High Energy Materials and Semiconductors

The investigation of this compound as a high-energy material or a semiconductor has not been documented in scientific literature. While the broader class of isoxazoles has been considered in materials science, this specific derivative is not mentioned in this context.

Corrosion Inhibition

No data exists to support the use of this compound as a corrosion inhibitor. While related heterocyclic compounds have been studied for their anti-corrosive properties, the efficacy of this particular isoxazole carbonitrile has not been reported.

Biological Activity in In Vitro and Biochemical Systems

There is a significant lack of information regarding the in vitro and biochemical activities of this compound.

Enzyme Inhibition Studies (e.g., Kinases, Carbonic Anhydrase)

There are no published studies on the inhibitory effects of this compound on any enzyme, including kinases or carbonic anhydrases.

Receptor Binding Assays (e.g., FXR Agonists)

The interaction of this compound with any biological receptor, including the Farnesoid X receptor (FXR), has not been investigated in the available scientific literature. Consequently, there is no data on its potential as a receptor agonist or antagonist.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

There is no available data from non-clinical studies regarding the antibacterial, antifungal, or antiviral properties of this compound. While the isoxazole ring is a core component of various compounds investigated for antimicrobial effects, specific test results for this particular compound against microbial strains are not present in the reviewed literature. nih.govresearchgate.netmdpi.comnih.gov

Antiproliferative Activity in Cell Lines (without human clinical context)

Similarly, there is a lack of published research on the antiproliferative or cytotoxic effects of this compound in in-vitro cell line studies. The broader family of isoxazoles has been a subject of investigation in oncology research, with various derivatives being synthesized and tested for their ability to inhibit the growth of cancer cell lines. nih.govresearchgate.netresearchgate.netnih.govchapman.edu Despite this, specific data, including IC50 values or mechanisms of action for this compound, remains unavailable.

Further research and publication of studies specifically focused on this compound are required to determine its potential non-clinical applications in these areas.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Isoxazole (B147169) Carbonitriles

The synthesis of isoxazole carbonitriles is evolving beyond traditional methods. A primary goal is to develop more efficient, versatile, and direct routes to these molecules. One of the key strategies involves the 1,3-dipolar cycloaddition reaction. For instance, new methods focus on the in situ generation of nitrile oxides from aromatic aldoximes, which then react with substituted propiolonitriles to form the desired 3,5-disubstituted-isoxazole-4-carbonitrile core. researchgate.net

Future research is likely to concentrate on:

Catalyst Development: Exploring novel catalysts, including reusable and green catalysts like Preyssler's heteropolyanions, to facilitate the synthesis from precursors such as β-dicarbonyl compounds and hydroxylamine (B1172632) hydrochloride. wpmucdn.com

Flow Chemistry: Adapting synthetic routes to continuous flow systems, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing.

Photoredox Catalysis: Utilizing visible light to drive the formation of the isoxazole ring under mild conditions, offering an energy-efficient alternative to thermal methods.

Advanced Characterization Techniques and Methodologies

While standard spectroscopic methods are fundamental, future research will increasingly rely on more sophisticated techniques to provide deeper structural and physicochemical insights into compounds like 3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile.

Advanced characterization may include:

Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of a molecule's three-dimensional structure and intermolecular interactions in the solid state. mdpi.com

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for unequivocally assigning complex proton and carbon signals, especially for more elaborately substituted isoxazole derivatives.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing, such as hydrogen bonds and van der Waals forces. mdpi.com

Computational Spectroscopy: The use of theoretical calculations, like Density Functional Theory (DFT), to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can aid in the interpretation of experimental data. bohrium.com

Table 1: Advanced Characterization Techniques for Isoxazole Derivatives

| Technique | Information Provided | Relevance to Isoxazole Carbonitriles |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Confirms the unequivocal structure and stereochemistry. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (¹H-¹H, ¹H-¹³C) in the molecule. | Essential for assigning complex spectra and verifying connectivity in novel derivatives. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystal. | Helps understand crystal packing and physical properties like solubility and melting point. mdpi.com |

| Mass Spectrometry (HRMS) | High-resolution mass-to-charge ratio. | Determines the exact molecular formula, confirming elemental composition. |

Integration of Computational and Experimental Approaches for Compound Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery of new molecules with desired properties. For isoxazole derivatives, this integrated approach allows for rational design rather than trial-and-error synthesis. researchgate.net

Key integrated approaches include:

Molecular Docking: In silico studies are used to predict the binding affinity and interaction patterns of designed isoxazole compounds with specific protein targets, guiding the synthesis of molecules with potentially enhanced biological activity. researchgate.netfrontiersin.orgnih.gov

Density Functional Theory (DFT) Calculations: DFT is employed to optimize molecular geometries, calculate electronic properties like HOMO-LUMO energy gaps, and predict spectroscopic data, which can be compared with experimental results to validate the synthesized structures. mdpi.combohrium.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of isoxazole derivatives with their observed activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can predict the dynamic behavior and stability of isoxazole derivatives within a biological environment, such as the active site of an enzyme, providing insights that static docking cannot. nih.gov

Exploration of Undiscovered Non-Clinical Applications

While isoxazoles are widely explored in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for various non-clinical applications. nih.gov Future research is poised to explore these untapped potentials.

Emerging non-clinical applications could include:

Advanced Materials: Isoxazole-based molecules are being investigated for their applications in material science, potentially as components of organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. mdpi.compreprints.org

Agrochemicals: The isoxazole ring is a known scaffold in pesticides. mdpi.compreprints.org Future research could focus on designing novel, more selective, and environmentally benign isoxazole carbonitriles as herbicides, insecticides, or fungicides.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen are effective corrosion inhibitors. Isoxazole derivatives could be designed to adsorb onto metal surfaces, protecting them from corrosive environments.

Chemical Probes: Functionalized isoxazoles could be developed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment, serving as tools for chemical biology research.

Sustainable and Green Chemical Synthesis of Isoxazole Derivatives

In line with the global push for environmental responsibility, the development of sustainable synthetic methods for isoxazoles is a critical future direction. Green chemistry principles aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. nih.govresearchgate.net

Key green synthetic strategies include:

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can significantly accelerate reaction rates, improve yields, and reduce reaction times for the synthesis of isoxazoles, often under milder conditions than conventional heating. mdpi.compreprints.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, leading to dramatically shorter reaction times and often higher product yields compared to traditional methods. nih.govresearchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry being applied to isoxazole synthesis. mdpi.compreprints.org

Catalyst-Free and Solvent-Free Reactions: Developing reactions that can proceed efficiently without the need for a catalyst or solvent represents an ideal green synthetic protocol. Some methods utilize natural energy sources like sunlight to drive reactions. semnan.ac.ir

Table 2: Comparison of Green Synthesis Methods for Isoxazoles

| Method | Principle | Advantages |

| Ultrasound Irradiation | Acoustic cavitation enhances mass transfer and reaction rates. | Shorter reaction times, higher yields, energy efficiency, operational simplicity. mdpi.compreprints.org |

| Microwave-Assisted Synthesis | Direct heating of polar molecules via dielectric loss. | Rapid reaction rates (minutes vs. hours), improved yields, high selectivity. nih.govresearchgate.net |

| Sunlight-Driven Synthesis | Utilizes natural sunlight as a clean and abundant energy source. | No environmental pollution, mild reaction conditions, simplicity, avoids organic solvents. semnan.ac.ir |

| Use of Green Solvents (e.g., Water) | Employs non-toxic, non-flammable, and readily available solvents. | Conforms to green chemistry principles, reduces environmental impact. mdpi.compreprints.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.